molecular formula C20H21NO2 B14183564 3-[3-Methoxy-4-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enal CAS No. 834895-48-6

3-[3-Methoxy-4-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enal

Cat. No.: B14183564
CAS No.: 834895-48-6
M. Wt: 307.4 g/mol
InChI Key: BFHMXJKHZFFRFB-UHFFFAOYSA-N
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Description

3-[3-Methoxy-4-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enal is an organic compound that features a complex structure with a methoxy group, a pyrrolidine ring, and a phenylprop-2-enal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Methoxy-4-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enal typically involves multiple steps. One common method starts with the preparation of 3-hydroxy-4-methoxybenzoic acid, which is then reacted with pyrrolidine in the presence of coupling agents such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine in N,N-dimethylformamide. The reaction mixture is stirred at 40°C for several hours until completion, as indicated by thin-layer chromatography (TLC). The product is then extracted with ethyl acetate and purified by silica-gel column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[3-Methoxy-4-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: 3-[3-Methoxy-4-(pyrrolidin-1-yl)phenyl]-3-phenylpropanoic acid.

    Reduction: 3-[3-Methoxy-4-(pyrrolidin-1-yl)phenyl]-3-phenylpropan-1-ol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[3-Methoxy-4-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enal has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-Methoxy-4-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enal involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the aldehyde group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-Methoxy-4-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enal is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy group, pyrrolidine ring, and phenylprop-2-enal moiety allows for diverse chemical modifications and applications in different research fields.

Properties

CAS No.

834895-48-6

Molecular Formula

C20H21NO2

Molecular Weight

307.4 g/mol

IUPAC Name

3-(3-methoxy-4-pyrrolidin-1-ylphenyl)-3-phenylprop-2-enal

InChI

InChI=1S/C20H21NO2/c1-23-20-15-17(9-10-19(20)21-12-5-6-13-21)18(11-14-22)16-7-3-2-4-8-16/h2-4,7-11,14-15H,5-6,12-13H2,1H3

InChI Key

BFHMXJKHZFFRFB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=CC=O)C2=CC=CC=C2)N3CCCC3

Origin of Product

United States

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